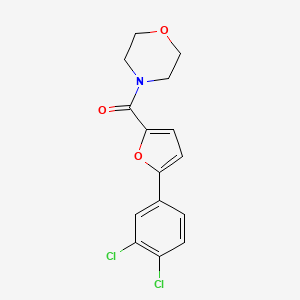
(5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone is a synthetic organic compound that features a furan ring substituted with a 3,4-dichlorophenyl group and a morpholino group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: This step involves the electrophilic aromatic substitution of the furan ring with a 3,4-dichlorophenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution, where a morpholine derivative reacts with an appropriate intermediate.
Formation of the Methanone Moiety: The final step involves the formation of the methanone group through oxidation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed under various conditions, including reflux, microwave irradiation, and solvent-free conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals, materials, and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.
Signal Transduction: The compound could interfere with signal transduction pathways, altering cellular communication and function.
Comparación Con Compuestos Similares
Similar Compounds
(5-(3,4-Dichlorophenyl)furan-2-yl)(piperidino)methanone: Similar structure but with a piperidino group instead of a morpholino group.
(5-(3,4-Dichlorophenyl)furan-2-yl)(pyrrolidino)methanone: Contains a pyrrolidino group in place of the morpholino group.
(5-(3,4-Dichlorophenyl)furan-2-yl)(azepano)methanone: Features an azepano group instead of the morpholino group.
Uniqueness
(5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group, in particular, may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C15H13Cl2NO3 |
|---|---|
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H13Cl2NO3/c16-11-2-1-10(9-12(11)17)13-3-4-14(21-13)15(19)18-5-7-20-8-6-18/h1-4,9H,5-8H2 |
Clave InChI |
XGIMUOYCHBRQDX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



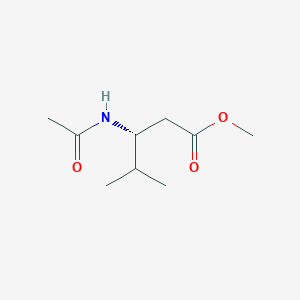
![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol](/img/structure/B14224888.png)
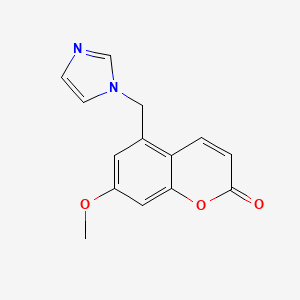
![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)
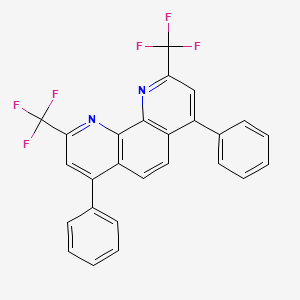
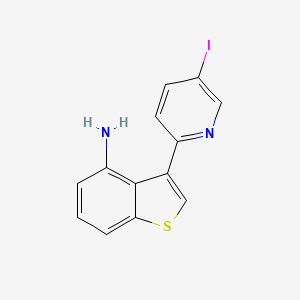
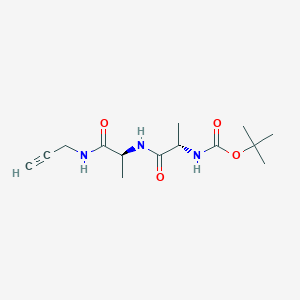
![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
![Butanamide, N-[(1S)-2-oxocycloheptyl]-](/img/structure/B14224932.png)
